8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride is a chemical compound known for its unique tricyclic structure.
Preparation Methods
The synthesis of 8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Researchers are exploring its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride can be compared with other similar compounds, such as:
Tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-amine: This compound shares a similar tricyclic structure but differs in its functional groups.
Tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-ol: Another related compound with an alcohol functional group instead of an amine.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for diverse applications.
Biological Activity
8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride (CAS Number: 2751611-00-2) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity based on existing literature and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C10H12ClNO
- Molecular Weight : 197.66 g/mol
- Appearance : White to off-white solid
- Purity : Typically ≥95% .
While specific mechanisms for this compound are not extensively documented, compounds with similar structural motifs often exhibit interactions with various biological targets such as enzymes and receptors involved in metabolic pathways.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Antioxidant Activity
Preliminary studies suggest that compounds similar to 8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine may exhibit antioxidant properties that help in mitigating oxidative stress in cells . This is particularly relevant in the context of neuroprotection and anti-inflammatory effects.
Neuroprotective Effects
Research indicates that related compounds have shown potential neuroprotective effects in models of neurodegenerative diseases. These effects are likely due to their ability to modulate oxidative stress and inflammation .
Cytotoxicity Studies
In vitro studies have indicated that certain derivatives of tricyclic compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, preliminary data suggest that this compound may induce apoptosis in specific cancer cell types .
Case Studies and Research Findings
Pharmacological Profile
The pharmacological profile of this compound can be summarized in the following table:
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
8-oxatricyclo[7.1.1.02,7]undeca-2,4,6-trien-1-amine;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c11-10-5-7(6-10)12-9-4-2-1-3-8(9)10;/h1-4,7H,5-6,11H2;1H |
InChI Key |
YTJWTPRDJXCMNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C3=CC=CC=C3O2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.